molecular formula C16H19N3O3S B2568136 N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide CAS No. 692746-24-0

N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide

Cat. No. B2568136
CAS RN: 692746-24-0
M. Wt: 333.41
InChI Key: KAHVFUHYXUGKEG-UHFFFAOYSA-N
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Description

N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide, also known as DASPMI, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit several interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide involves the binding of the compound to zinc ions. N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has been found to have a high affinity for zinc ions, and it can be used to selectively detect zinc ions in biological systems. The binding of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide to zinc ions results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has been found to exhibit several interesting biochemical and physiological effects. The compound has been shown to be non-toxic to cells, and it can be used for long-term imaging of intracellular zinc ions. N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has also been found to be cell-permeable, which allows it to be used for imaging of zinc ions in live cells and tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide is its high selectivity for zinc ions. This property makes it an ideal probe for imaging intracellular zinc ions, which play an important role in several biological processes. N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide is also non-toxic to cells, which allows it to be used for long-term imaging experiments. However, one of the limitations of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide. One of the most promising areas of research is the development of new fluorescent probes based on the structure of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide. These probes could be used for imaging other metal ions in biological systems, such as calcium and magnesium ions. Another area of research is the optimization of the synthesis method for N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide, which could lead to higher yields and improved purity of the compound. Finally, the application of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide in the study of zinc ion signaling pathways in cells and tissues could provide new insights into the role of zinc ions in biological processes.

Synthesis Methods

The synthesis of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide involves the reaction of 4-aminophenylpicolinamide with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate that is subsequently converted to the final product through acidification and filtration. The purity and yield of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has been studied for its potential applications in several areas of scientific research. One of the most promising applications of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide is in the field of fluorescence microscopy. N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has been found to exhibit strong fluorescence properties, and it can be used as a fluorescent probe for imaging intracellular zinc ions. This property of N-(4-(N,N-diethylsulfamoyl)phenyl)picolinamide has been utilized for the detection of zinc ions in live cells and tissues.

properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-19(4-2)23(21,22)14-10-8-13(9-11-14)18-16(20)15-7-5-6-12-17-15/h5-12H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHVFUHYXUGKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylsulfamoyl)phenyl]pyridine-2-carboxamide

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